molecular formula C12H15Cl2N3 B2702005 2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetonitrile CAS No. 1184473-63-9

2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetonitrile

Cat. No.: B2702005
CAS No.: 1184473-63-9
M. Wt: 272.17
InChI Key: QWWVOZVNKLOSJU-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetonitrile (CAS 1184473-63-9) is a chemical compound with the molecular formula C 12 H 15 Cl 2 N 3 and a molecular weight of 272.17 g/mol . This nitrile derivative features a 3,4-dichlorophenyl group and a dimethylaminoethylamino side chain. The dimethylamine (DMA) pharmacophore is a significant structural motif in medicinal chemistry, found in numerous FDA-approved drugs over the past 50 years . Compounds containing the DMA group have demonstrated a wide range of pharmacological activities, including effects on the central nervous system (CNS), as well as analgesic and antimicrobial properties . The presence of this group can influence key drug-like properties such as solubility and bioavailability . While the specific biological profile of this compound is an area of ongoing research, its structure suggests potential as a valuable intermediate in organic synthesis and for the exploration of new bioactive molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-[2-(dimethylamino)ethylamino]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N3/c1-17(2)6-5-16-12(8-15)9-3-4-10(13)11(14)7-9/h3-4,7,12,16H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWVOZVNKLOSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(C#N)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184473-63-9
Record name 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and 2-(dimethylamino)ethylamine.

    Formation of Intermediate: The aldehyde group of 3,4-dichlorobenzaldehyde reacts with 2-(dimethylamino)ethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Nitrile Formation:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms such as primary or secondary amines.

    Substitution: Substituted derivatives with various functional groups replacing chlorine atoms.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of similar structures possess antimicrobial properties against various pathogens. For instance, compounds with analogous frameworks have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.

Cytotoxicity

Preliminary investigations into the cytotoxic effects of this compound suggest promising results against cancer cell lines. Compounds sharing structural motifs have displayed selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential for cancer therapeutic applications .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been noted to inhibit enzymes like acetylcholinesterase, which plays a critical role in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the applications of this compound and its derivatives:

StudyFindings
Antimicrobial Studies Compounds similar to 2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetonitrile showed significant antimicrobial activity against common pathogens with MIC values around 256 µg/mL .
Cytotoxicity Tests Research indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while being less harmful to normal cells, demonstrating potential for targeted cancer therapies .
Enzyme Inhibition Analysis Studies highlighted that related compounds could inhibit acetylcholinesterase, suggesting a mechanism for neuroprotective effects in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs (Table 1) based on substituents, functional groups, and physicochemical properties inferred from structural data.

Table 1: Structural Comparison of Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Notes
Target Compound C₁₂H₁₅Cl₂N₃ ~271.9 Dichlorophenyl, acetonitrile, dimethylaminoethylamino Base form; moderate polarity
2-{[1-(2-Chlorophenyl)ethyl]Amino}Benzonitrile C₁₅H₁₃ClN₂ ~256.45 Chlorophenyl, benzonitrile, ethylamino Reduced halogenation; benzonitrile core
Methyl Ester Dihydrochloride Derivative C₁₃H₁₈N₂O₂Cl₂·2HCl 341.66 Ester, dichlorophenyl, dimethylaminoethylamino Salt form; enhanced solubility
Ethyl Bromo(3-Chlorophenyl)Acetate C₁₀H₁₀BrClO₂ ~277.55 Bromo, chlorophenyl, ester Halogenated ester; distinct reactivity

Key Differences and Implications

Halogenation Pattern: The target compound has a 3,4-dichlorophenyl group, which increases steric bulk and electron-withdrawing effects compared to mono-chlorinated analogs (e.g., 2-chlorophenyl in ). This may influence binding affinity in biological systems. Ethyl bromo(3-chlorophenyl)acetate () replaces the acetonitrile with a bromo-ester group, altering reactivity (e.g., susceptibility to nucleophilic substitution) .

Functional Groups: The dimethylaminoethylamino side chain in the target compound introduces a tertiary amine, enhancing water solubility at physiological pH. In contrast, the ethylamino group in the benzonitrile analog () lacks dimethyl substitution, reducing basicity . The methyl ester dihydrochloride derivative () is a salt form with significantly higher molecular weight (341.66 g/mol) and improved aqueous solubility due to ionization .

Core Structure :

  • The acetonitrile group in the target compound differs from the benzonitrile core in . Acetonitrile’s linear structure may confer different steric and electronic properties compared to benzonitrile’s aromatic system.

Biological Activity

2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including analgesic and anti-inflammatory effects. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The compound features a dichlorophenyl group, which enhances its lipophilicity, potentially improving membrane permeability and receptor interactions. The molecular formula of the compound is C12H16Cl2N2C_{12}H_{16}Cl_2N_2, with a molecular weight of approximately 291.17 g/mol. Its structural complexity allows for interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties. For instance, analogues have shown varying degrees of inhibition against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa at concentrations around 32 μg/mL .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, similar to other compounds in its class. Research has indicated that related compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways .
  • Analgesic Properties : Given its structural similarities to known analgesics, there is a hypothesis that this compound may also act as a pain reliever through central nervous system interactions .

Antimicrobial Screening

A screening study evaluated the antimicrobial efficacy of several derivatives, including this compound. The results indicated:

CompoundTarget OrganismInhibition (%)
1ePseudomonas aeruginosa28%
1gAcinetobacter baumannii37%
1jAcinetobacter baumannii28%

These findings highlight the compound's potential as an antimicrobial agent against resistant strains .

Anti-inflammatory Activity

Studies on related compounds have shown IC50 values against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12

The presence of electron-donating groups in the structure appears to enhance anti-inflammatory activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the dichlorophenyl moiety and the dimethylamino group can significantly influence potency and selectivity against various biological targets.

Q & A

Q. What are the optimal synthetic routes for 2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetonitrile, and how can yield be maximized while minimizing byproducts?

  • Methodological Answer : The synthesis of this compound involves multi-step reactions, typically starting with the formation of the acetonitrile core followed by sequential functionalization. Key steps include:
  • Nucleophilic substitution to introduce the dimethylaminoethylamine group.
  • Electrophilic aromatic substitution for dichlorophenyl attachment.
    Optimization strategies:
  • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency.
  • Employ catalytic bases (e.g., K₂CO₃) to reduce side reactions during substitutions .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity precursors .
    Example yields from analogous syntheses (e.g., AZD8931 derivatives) range from 2–5%, highlighting the need for stepwise optimization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of techniques is required:
  • NMR Spectroscopy :
  • ¹H/¹³C NMR to confirm substitution patterns on the phenyl ring and amine groups.
  • 2D NMR (COSY, HSQC) resolves overlapping signals from the dimethylaminoethyl chain .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • FT-IR : Identifies nitrile (C≡N stretch ~2250 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups .

Q. What are the critical considerations for ensuring stability during storage and handling of this compound in laboratory settings?

  • Methodological Answer : Stability is influenced by:
  • Moisture Sensitivity : Store in airtight containers with desiccants (e.g., silica gel) at 2–8°C to prevent hydrolysis of the nitrile group .
  • Light Sensitivity : Use amber glassware to avoid photodegradation of the dichlorophenyl moiety .
  • Thermal Stability : Avoid prolonged exposure to temperatures >25°C; DSC analysis can determine decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data observed across different in vitro models for this compound?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Cell Line Selection : Test across multiple lines (e.g., HEK293, HepG2) to assess target specificity.
  • Assay Conditions : Standardize parameters like pH, serum concentration, and incubation time .
  • Data Normalization : Use internal controls (e.g., housekeeping genes) and replicate experiments (n ≥ 4) to minimize variability .
    Advanced statistical tools (e.g., ANOVA with post-hoc Tukey tests) can identify significant outliers .

Q. What computational modeling approaches are suitable for predicting the environmental fate and degradation pathways of this compound?

  • Methodological Answer : Computational workflows include:
  • Quantum Mechanical Calculations (DFT) : Predict hydrolysis rates of the nitrile group under varying pH conditions .
  • Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter to assess bioavailability .
  • QSAR Models : Estimate biodegradation potential using descriptors like logP and topological polar surface area .
    Experimental validation via HPLC-MS/MS can track degradation intermediates in simulated environmental matrices .

Q. How can the stereochemical configuration of this compound be conclusively determined, given potential chiral centers?

  • Methodological Answer : Chiral analysis requires:
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phase to separate enantiomers .
  • Optical Rotation : Compare experimental [α]D values with computational predictions (e.g., via Gaussian 16) .
    For ambiguous cases, synthesize diastereomeric derivatives (e.g., Mosher esters) for NMR-based assignment .

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